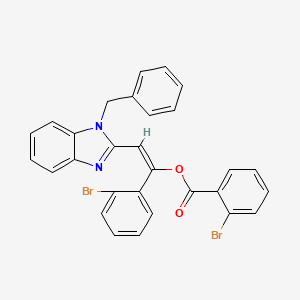![molecular formula C18H17ClN4O3 B5376741 2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5376741.png)
2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential biological and medicinal properties. This compound belongs to the class of triazole-based compounds, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood. However, it has been proposed that this compound exerts its antifungal activity by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. Moreover, it has been suggested that the anticancer activity of this compound may be attributed to its ability to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle.
Biochemical and Physiological Effects:
2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of fungal cells by disrupting their cell membranes and inhibiting the biosynthesis of ergosterol. Moreover, this compound has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. Additionally, it has been reported to possess anti-inflammatory, antioxidant, and neuroprotective activities.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities, making it a suitable candidate for various assays. However, this compound also has some limitations. It is relatively insoluble in water, which may limit its use in aqueous assays. Moreover, its mechanism of action is not fully understood, which may make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide. One potential direction is to further investigate its antifungal activity and explore its potential as a new antifungal agent. Moreover, the anticancer activity of this compound could be further studied, and its potential use as a chemotherapeutic agent could be explored. Additionally, the anti-inflammatory, antioxidant, and neuroprotective activities of this compound could be further investigated, and its potential use as a therapeutic agent for various diseases could be explored.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid with 2-(2-methoxyphenoxy)ethylamine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by column chromatography using a suitable eluent such as ethyl acetate/hexanes.
Applications De Recherche Scientifique
2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide has been studied for its potential biological and medicinal properties. It has been reported to exhibit potent antifungal activity against various fungal strains such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Moreover, this compound has also been shown to possess anticancer activity against various cancer cell lines such as MCF-7, A549, and HCT116. Additionally, it has been reported to exhibit anti-inflammatory, antioxidant, and neuroprotective activities.
Propriétés
IUPAC Name |
2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3/c1-25-16-4-2-3-5-17(16)26-9-8-20-18(24)14-7-6-13(10-15(14)19)23-11-21-22-12-23/h2-7,10-12H,8-9H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJKUJWTLGLZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{1-cyano-2-[4-(methylthio)phenyl]vinyl}benzoic acid](/img/structure/B5376658.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(3-methoxyphenoxy)acetyl]piperidine](/img/structure/B5376661.png)
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5376663.png)
![[3-benzyl-1-(2,3-dihydro-1-benzofuran-7-ylcarbonyl)piperidin-3-yl]methanol](/img/structure/B5376672.png)
![6-iodo-3-methyl-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5376674.png)

![N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5376695.png)
![N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5376712.png)
![N-{2-[methyl(methylsulfonyl)amino]ethyl}-1,2,3,4-tetrahydroquinoline-8-carboxamide](/img/structure/B5376725.png)
![5-{4-[3-(4-sec-butylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5376729.png)
![3-[(4-fluorobenzyl)thio]-5-isopropyl-4-methyl-4H-1,2,4-triazole](/img/structure/B5376731.png)
![3-{[5-imino-7-oxo-2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B5376737.png)
![3-ethyl-5-{4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5376742.png)
